

physical and chemical properties of deuterated homocysteine

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Compound of Interest

Compound Name: *DL-Homocysteine-d4*

Cat. No.: *B1145503*

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An In-depth Technical Guide to Deuterated Homocysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated homocysteine, with a primary focus on **DL-Homocysteine-d4**. It is intended to be a valuable resource for researchers utilizing this stable isotope-labeled compound in metabolic studies, as an internal standard for quantitative analysis, and in drug development.

Introduction to Deuterated Homocysteine

Deuterated homocysteine is a form of homocysteine where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The most commonly used variant in research is **DL-Homocysteine-d4**, where four hydrogen atoms on the carbon backbone are substituted with deuterium. This isotopic labeling does not significantly alter the chemical reactivity of the molecule but provides a distinct mass difference, making it an invaluable tool in mass spectrometry-based analytical methods.[1] Its primary application is as an internal standard in the quantification of endogenous homocysteine in biological samples, a crucial biomarker for various physiological and pathological states.[2] The increased mass allows for clear differentiation between the analyte and the standard, leading to more accurate and precise measurements.[3]

Physical and Chemical Properties

The physical and chemical properties of deuterated homocysteine are largely similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of deuterium atoms. Specific experimental data for some physical properties of the deuterated form, such as melting point and pKa, are not readily available in the literature. In such cases, the data for the non-deuterated form is provided as a close approximation.

Property	Value (DL-Homocysteine-d4)	Value (DL-Homocysteine)	Reference
Chemical Formula	C ₄ H ₅ D ₄ NO ₂ S	C ₄ H ₉ NO ₂ S	[4]
Molecular Weight	139.21 g/mol	135.18 g/mol	[5]
CAS Number	416845-90-4	454-29-5	[5]
Appearance	White to off-white solid/powder	White crystalline powder	[1][6]
Melting Point	Data not available	234–235 °C (decomposes)	[7]
pKa	Data not available	2.25	[7]
Solubility	Water: 25 mg/mL (requires sonication) DMSO: 1 mg/mL (requires sonication)	Soluble in water	[1]
Isotopic Purity	Typically ≥98%	Not Applicable	[5]

Experimental Protocols

Synthesis and Purification of Deuterated Homocysteine

A specific, detailed protocol for the synthesis of **DL-Homocysteine-d4** is not widely published in readily accessible literature, as it is a commercially available standard. However, a general approach for the deuteration of amino acids involves H/D exchange reactions. A generalized protocol based on available literature for deuterating amino acids is as follows:

General Procedure for α -Deuteration of Amino Acid Derivatives:

- Dissolve the amino acid derivative (e.g., a protected form of homocysteine) in a deuterated solvent such as ethanol-d (EtOD).
- Add a base, for example, sodium ethoxide (NaOEt), to the solution at a specified temperature.
- Allow the reaction to stir for a defined period to facilitate the exchange of protons with deuterium from the solvent.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Remove the deuterated solvent under reduced pressure.
- Extract the product using an appropriate organic solvent, such as ethyl acetate.
- Dry the organic fraction and concentrate it under reduced pressure.
- Purify the resulting α -deuterated amino acid derivative using flash chromatography on silica gel.[\[8\]](#)

Note: The purification of deuterated amino acids typically involves standard chromatographic techniques such as column chromatography to separate the labeled compound from any unreacted starting material and byproducts.[\[9\]](#)

Quantification of Homocysteine using Deuterated Internal Standard by LC-MS/MS

Deuterated homocysteine is most commonly used as an internal standard for the accurate quantification of total homocysteine in biological matrices like plasma or serum. The following is a typical workflow.

Sample Preparation:

- To a 50 μ L aliquot of the sample (calibrator, control, or patient plasma/serum), add 50 μ L of the internal standard solution (containing a known concentration of deuterated homocysteine,

such as homocystine-d8).

- Add 50 μL of a reducing agent (e.g., dithiothreitol or DTT) to release protein-bound homocysteine and reduce homocystine to homocysteine.
- Incubate the mixture at room temperature for approximately 5-10 minutes.
- Add 200 μL of a precipitation reagent (e.g., an organic solvent like methanol or acetonitrile) to precipitate proteins.
- Vortex the mixture and incubate at 4°C for 5 minutes, followed by centrifugation to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.[\[8\]](#)

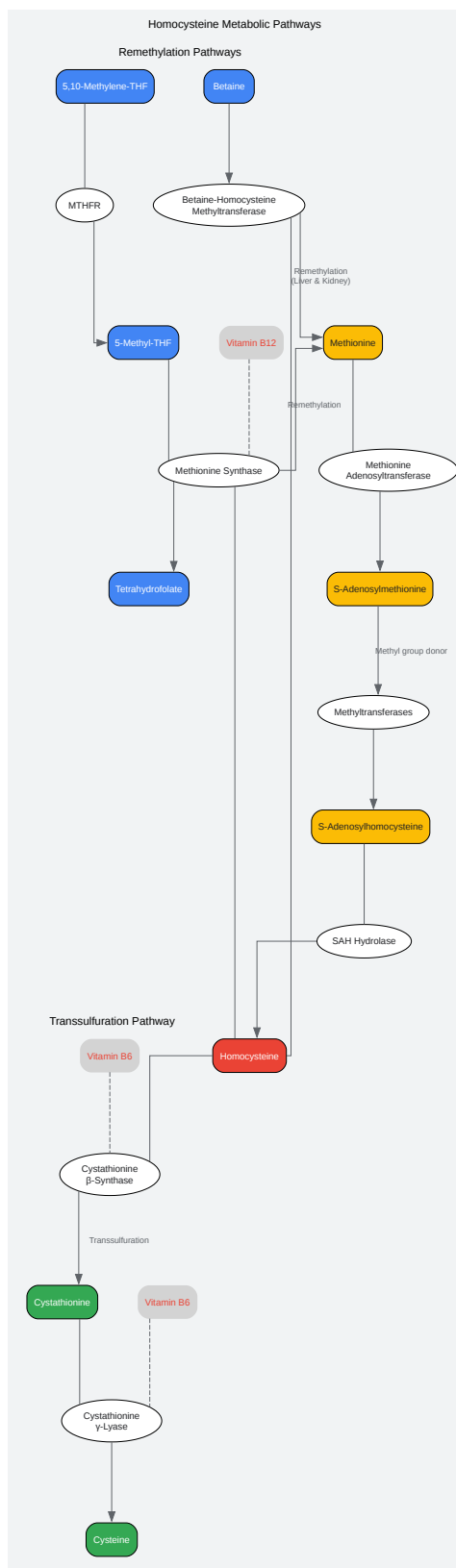
LC-MS/MS Analysis:

- Liquid Chromatography (LC): The prepared sample is injected onto an LC system, typically with a C8 or C18 reversed-phase column. An isocratic elution with a mobile phase such as aqueous methanol containing a small percentage of formic acid is commonly used to separate homocysteine from other sample components.
- Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both endogenous homocysteine and the deuterated internal standard.
 - Homocysteine (tHcy): m/z 136 \rightarrow m/z 90
 - Deuterated Homocysteine (Hcy-d4): m/z 140 \rightarrow m/z 94[\[10\]](#)

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of homocysteine in the sample against a calibration curve.

Mandatory Visualizations

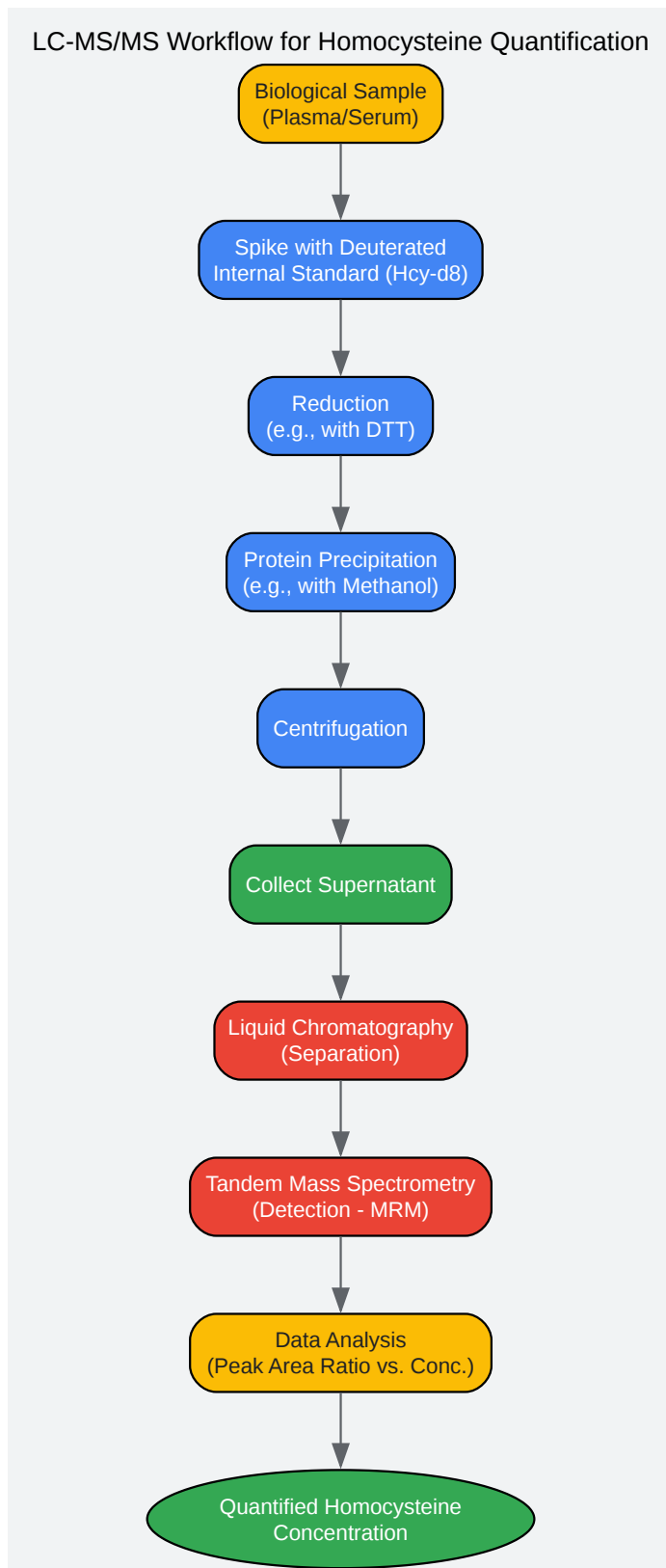
Homocysteine Metabolic Pathways



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Caption: Metabolic pathways of homocysteine, including remethylation and transsulfuration.

Experimental Workflow for LC-MS/MS Analysis



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